molecular formula C12H24N2O2Si2 B3051117 Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]- CAS No. 31167-05-2

Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]-

Cat. No.: B3051117
CAS No.: 31167-05-2
M. Wt: 284.5 g/mol
InChI Key: LDOSMABNJYPYLA-UHFFFAOYSA-N
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Description

Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]- is a silylated pyrimidine derivative characterized by a pyrimidine ring substituted with an ethyl group at position 5 and trimethylsilyloxy (TMSO) groups at positions 2 and 3. These silyl groups enhance the compound’s stability and solubility in organic solvents, making it a valuable intermediate in nucleoside and nucleotide synthesis.

Properties

IUPAC Name

(5-ethyl-2-trimethylsilyloxypyrimidin-4-yl)oxy-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2Si2/c1-8-10-9-13-12(16-18(5,6)7)14-11(10)15-17(2,3)4/h9H,8H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOSMABNJYPYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1O[Si](C)(C)C)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347547
Record name Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]-
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Molecular Weight

284.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31167-05-2
Record name 5-Ethyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31167-05-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-ethyl-2-trimethylsilyloxypyrimidin-4-yl)oxy-trimethylsilane
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Preparation Methods

Reaction Conditions and Reagents

The most straightforward method involves silylating 5-ethyl-2,4-dihydroxypyrimidine (5-ethyluracil) with trimethylsilyl chloride (TMSCl) in the presence of a base. A representative procedure from fluoropyrimidine synthesis (Source) utilizes:

  • TMSCl (2.2 equivalents)
  • N,N-Dimethylformamide (DMF) as solvent
  • Urea or triethylamine as a base to scavenge HCl

Reaction at room temperature for 24 hours achieves >90% conversion, with the TMS groups selectively protecting the 2- and 4-hydroxyl positions. The product is isolated via acid-base workup, yielding a colorless solid.

Mechanistic Insights

Silylation proceeds through nucleophilic attack of the hydroxyl oxygen on silicon, facilitated by the base. Steric hindrance from the ethyl group at position 5 minimally affects reactivity due to the pyrimidine ring’s planar structure. Side products, such as over-silylated species, are negligible under controlled stoichiometry.

Chlorination-Silylation Sequential Approach

Intermediate Dichloropyrimidine Synthesis

Patented methods (Source) describe converting dihydroxypyrimidines to dichloro intermediates using phosphoryl trichloride (POCl₃) and N,N-dimethylaniline as a catalyst. For example:

  • 5-Ethyl-2,4-dihydroxypyrimidine is refluxed in POCl₃ (10 equivalents) at 100°C for 2 hours.
  • N,N-Dimethylaniline (1 equivalent) facilitates chloride displacement, yielding 2,4-dichloro-5-ethylpyrimidine.

Displacement with Trimethylsilanolate

The dichloro intermediate reacts with sodium trimethylsilanolate in tetrahydrofuran (THF) at 60°C. This two-step approach achieves 75–80% overall yield, with purity >95% by HPLC.

Comparative Analysis of Methods

Method Yield Purity Conditions Advantages
Direct Silylation 90–94% >98% RT, 24h, DMF One-pot, minimal byproducts
Chlorination-Silylation 75–80% >95% Reflux (POCl₃), 60°C (silylation) Scalable for industrial use

Side Reactions and Mitigation Strategies

Over-Silylation

Excess TMSCl or prolonged reaction times may lead to trimethylsilylation of the ethyl group’s oxygen. This is suppressed by:

  • Using 2.2 equivalents of TMSCl (strict stoichiometric control)
  • Adding TMSCl in portions at 0°C

Hydrolysis of Silyl Ethers

The TMS groups are sensitive to moisture. Storage under anhydrous conditions (e.g., molecular sieves) and avoidance of protic solvents during workup are critical.

Applications in Pharmaceutical Synthesis

Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]- serves as a precursor for antitumor agents. For example, fluorination at position 5 (via CF₃OF ) generates 5-fluorouracil derivatives, as demonstrated in Source. Its stability under acidic conditions enables use in cross-coupling reactions to build fused pyrimidine systems.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Scientific Research Applications

Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]- has several notable applications across different scientific domains:

Chemistry

This compound serves as an intermediate in the synthesis of more complex pyrimidine derivatives. Its unique structure allows for various chemical modifications that can lead to new compounds with desirable properties.

Biology

In biological research, it is utilized in studies involving nucleic acid analogs . The compound's ability to mimic natural nucleobases can be critical in understanding enzyme interactions and developing therapeutic agents.

Medicine

Research into potential pharmaceutical applications has highlighted its role as a precursor for antiviral and anticancer agents. The structural modifications possible with this compound can lead to the development of new drugs targeting specific diseases.

Industry

Pyrimidine derivatives are increasingly used in the production of specialty chemicals and materials. Their unique properties make them suitable for various industrial applications, including agrochemicals and polymers.

Case Study: Antiviral Agent Development

Recent studies have explored the use of pyrimidine derivatives as potential antiviral agents. For instance, modifications to the pyrimidine structure have led to compounds that inhibit viral replication processes effectively. These findings suggest that further exploration of Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]- could yield promising antiviral candidates.

Case Study: Nucleic Acid Analog Studies

Research involving nucleic acid analogs has demonstrated that compounds similar to Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]- can affect enzyme activity related to DNA and RNA synthesis. Such studies are crucial for understanding cellular mechanisms and developing targeted therapies for genetic disorders.

Mechanism of Action

The mechanism of action of pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]- involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]- with structurally related silylated pyrimidines:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications
5-Ethyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine C₁₃H₂₅N₂O₂Si₂ ~298.58 (estimated) Not explicitly provided Ethyl group at C5; TMSO groups at C2/C4. Likely used in nucleoside synthesis (inference from analogs) .
5-Methyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine C₁₁H₂₂N₂O₂Si₂ 270.48 7288-28-0 Methyl substituent at C5; logP = 3.246 . Key intermediate in thymidine synthesis .
5-Fluoro-2,4-bis[(trimethylsilyl)oxy]pyrimidine C₁₀H₁₉FN₂O₂Si₂ 290.44 Not provided Fluorine at C5; flammable and toxic . Precursor for fluorinated nucleosides (e.g., [¹⁸F]FAC) .
5-Trifluoromethyl-2,4-bis(trimethylsilyloxy)pyrimidine C₁₁H₁₉F₃N₂O₂Si₂ 324.45 7057-43-4 CF₃ group at C5; used in β-anomer-predominant nucleosides . Antiviral and anticancer drug intermediates .
5-Bromo-2,4-di-tert-butoxypyrimidine C₁₂H₂₀BrN₂O₂ 313.21 MFCD01927527 Bromine at C5; tert-butoxy groups at C2/C4. Building block in cross-coupling reactions .

Key Comparative Insights:

Reactivity in Glycosylation: The 5-methyl and 5-trifluoromethyl derivatives exhibit distinct regioselectivity in nucleoside synthesis. For example, 5-trifluoromethyl-2,4-bis(trimethylsilyl)uracil favors β-anomer formation (67%) under mercury(II) acetate catalysis, while methoxy-substituted analogs favor α-anomers . The ethyl substituent in the target compound may similarly influence anomer ratios but requires experimental validation. The 5-fluoro derivative is pivotal in radiolabeled nucleoside synthesis (e.g., [¹⁸F]FAC for PET imaging) due to fluorine’s isotopic properties .

Physicochemical Properties: The 5-methyl analog has a calculated logP of 3.246, indicating high lipophilicity, which is critical for membrane permeability in drug design . The ethyl analog likely has a higher logP due to increased alkyl chain length. Silyl groups in all analogs improve solubility in nonpolar solvents, facilitating reactions in anhydrous conditions .

Safety and Stability :

  • The 5-fluoro derivative carries R10 (flammable) and R20/21/22 (harmful if inhaled, in contact with skin, or swallowed) hazards . Ethyl-substituted analogs may pose similar risks but with reduced electronegativity compared to halogens.

Synthetic Utility: Silylated pyrimidines are superior to sodium salts in nucleoside synthesis due to enhanced reactivity with glycosyl donors . For instance, 2,4-bis(trimethylsilyl)uracil reacts with ribofuranosyl chlorides to yield β-nucleosides in 23–55% yields .

Research Findings and Data Tables

Table 2: Calculated Physicochemical Properties (Swiss ADME)

Compound logP Molecular Weight (g/mol) Hydrogen Bond Acceptors
5-Methyl-2,4-bis(TMS)pyrimidine 3.246 270.48 2
5-Ethyl-2,4-bis(TMS)pyrimidine (estimated) ~3.8 ~298.58 2
5-Fluoro-2,4-bis(TMS)pyrimidine 2.9 290.44 3

Biological Activity

Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]- is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H24N2O2Si2. Its structure includes two trimethylsilyl ether groups attached to a pyrimidine ring, which significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that pyrimidine derivatives exhibit antimicrobial activity . A study highlighted the effectiveness of various pyrimidine compounds against a range of bacterial strains, suggesting that modifications in the pyrimidine structure can enhance their antimicrobial potency.

Anticancer Activity

Pyrimidine derivatives have been investigated for their anticancer properties . The compound has shown potential in inhibiting the growth of cancer cells in vitro. Specifically, it targets cancer cell proliferation pathways, which may lead to apoptosis (programmed cell death). The mechanisms involve the modulation of signaling pathways associated with cell survival and proliferation .

The biological activity of pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]- is primarily attributed to its ability to interact with various molecular targets within cells. The trimethylsilyl groups enhance solubility and permeability across cellular membranes, facilitating its uptake into cells where it can exert its effects.

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in nucleic acid synthesis, thereby disrupting the replication of pathogenic organisms or cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrimidine derivatives can induce oxidative stress in cells, leading to increased ROS levels that contribute to cell death in cancerous cells .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, pyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones, indicating strong antimicrobial activity. The study concluded that structural modifications could be key in developing new antimicrobial agents.

Study 2: Anticancer Mechanisms

A recent study explored the anticancer effects of pyrimidine compounds on human breast cancer cell lines. It was found that treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers. This suggests that pyrimidine derivatives could be developed as potential chemotherapeutic agents .

Data Tables

Activity Type Target Organism/Cell Line Effect Observed
AntimicrobialE. coliSignificant inhibition
AnticancerMCF-7 (breast cancer)Decreased viability
AnticancerA431 (skin cancer)Induction of apoptosis

Q & A

Q. What are the established synthetic routes for Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]-, and how do reaction conditions influence yield?

The compound is synthesized via silylation of cytosine derivatives. A key method involves heating cytosine with trimethylsilyl (TMS) agents under anhydrous conditions to form the bis-TMS-protected intermediate. For example, in glycosylation reactions, 5-ethyl-2,4-bis(trimethylsilyloxy)pyrimidine reacts with ribofuranosyl donors using Lewis acids like SnCl₄ as catalysts. This method achieves yields up to 95% under optimized conditions (22°C, 20 hours in 1,2-dichloroethane) . Variations in temperature, solvent polarity, or catalyst (e.g., TMSOTf vs. SnCl₄) can alter regioselectivity and yield.

Q. How is the structure of Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]- confirmed experimentally?

Structural validation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Distinct signals for TMS groups (δ ~0.1 ppm for Si(CH₃)₃) and pyrimidine protons (e.g., C5-ethyl protons at δ 1.2–1.4 ppm).
  • IR Spectroscopy : Absence of NH stretches (due to silyl protection) and presence of C-O-Si bonds (~1050 cm⁻¹).
  • Mass Spectrometry (GC-MS) : Molecular ion peaks matching the molecular weight (e.g., m/z 311 for C₁₂H₂₆N₂O₂Si₂) .

Q. What are the stability considerations for handling and storing this compound?

The compound is moisture-sensitive due to its silyl ether groups. Storage recommendations include:

  • Conditions : Sealed containers under inert gas (N₂/Ar) at –20°C.
  • Handling : Use anhydrous solvents (e.g., dichloromethane, THF) and gloveboxes to prevent hydrolysis.
    Degradation products may include 5-ethyluracil derivatives if exposed to moisture .

Advanced Research Questions

Q. How do competing reaction pathways affect the synthesis of silylated pyrimidines, and how can side products be minimized?

Competing pathways include:

  • Over-silylation : Excess TMS agents may lead to tris-TMS derivatives, detectable via ¹H NMR (additional δ 0.1 ppm peaks).
  • Hydrolysis : Traces of water can deprotect silyl groups, forming 5-ethyluracil.
    Mitigation strategies :
    • Strict control of reaction stoichiometry (e.g., 2:1 TMS chloride:cytosine molar ratio).
    • Use of molecular sieves or drying agents (e.g., MgSO₄) in refluxing solvents .

Q. What contradictions exist in reported bioactivity data for TMS-protected pyrimidines, and how can they be resolved?

While TMS groups are generally considered inert, studies on analogous compounds (e.g., 2-[(trimethylsilyl)-oxy] esters) show conflicting bioactivity results. For example, some report hypoglycemic effects in diabetic rats , while others note no significant activity. Possible explanations:

  • Metabolic instability : Silyl groups may hydrolyze in vivo, releasing active metabolites.
  • Assay variability : Differences in cell lines, animal models, or dosing schedules.
    Resolution : Perform stability studies (e.g., HPLC monitoring of hydrolysis) and use isotopically labeled analogs (e.g., ¹⁸F-TMS derivatives) to track biodistribution .

Q. How can computational methods optimize the design of derivatives for specific applications (e.g., nucleoside analogs)?

Density Functional Theory (DFT) calculations can predict:

  • Glycosylation efficiency : By modeling transition states of silylated pyrimidines with ribose donors.
  • Electronic effects : TMS groups alter electron density at C2/C4, influencing reactivity in cross-coupling reactions.
    Experimental validation via Hammett plots or kinetic isotope effects is recommended to refine computational models .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Silylation of Pyrimidines

ParameterOptimal ValueEffect of DeviationReference
Temperature80–100°CLower → Slower reaction
SolventAnhydrous DCM or THFPolar solvents → Hydrolysis
CatalystTMSCl or SnCl₄Excess → Over-silylation
Reaction Time12–24 hoursShorter → Incomplete silylation

Q. Table 2. Comparative Bioactivity of TMS-Protected Pyrimidines

CompoundModel SystemObserved EffectReference
5-Ethyl-2,4-bis(TMS)oxyIn vitro (bacterial)Moderate antimicrobial activity
2-[(TMS)-oxy] esterDiabetic rats↓ Blood glucose (24 h)
Bis(TMS)cytosineCell-free assayNo significant activity

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]-
Reactant of Route 2
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Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]-

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